molecular formula C28H58S2 B13735163 Di-tert-tetradecyl disulphide CAS No. 29962-83-2

Di-tert-tetradecyl disulphide

Cat. No.: B13735163
CAS No.: 29962-83-2
M. Wt: 458.9 g/mol
InChI Key: PUZFDZFKIPUGSO-UHFFFAOYSA-N
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Description

Di-tert-tetradecyl disulphide is an organic compound with the molecular formula C28H58S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-tetradecyl disulphide can be synthesized through the oxidation of tert-dodecylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a solvent like ethanol. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, this compound is produced through a similar oxidation process but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of tert-dodecylthiol, ensuring complete conversion to the disulphide. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-tetradecyl disulphide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding thiol.

    Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to cleave the disulphide bond, including amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tert-dodecylthiol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Di-tert-tetradecyl disulphide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: It is studied for its potential role in biological systems, particularly in the formation and stabilization of protein structures.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant.

    Industry: It is used as a stabilizer in the production of polymers and as a vulcanizing agent in rubber manufacturing.

Mechanism of Action

The mechanism by which di-tert-tetradecyl disulphide exerts its effects involves the cleavage of the disulphide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl disulphide
  • Di-tert-pentyl disulphide
  • Di-tert-hexyl disulphide

Comparison

Di-tert-tetradecyl disulphide is unique due to its longer alkyl chain, which imparts greater hydrophobicity and stability compared to shorter-chain disulphides. This makes it particularly useful in applications where stability and hydrophobic interactions are crucial.

Properties

CAS No.

29962-83-2

Molecular Formula

C28H58S2

Molecular Weight

458.9 g/mol

IUPAC Name

2-(2,3,4,4,5,6,6-heptamethylheptan-2-yldisulfanyl)-2,3,4,4,5,6,6-heptamethylheptane

InChI

InChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3

InChI Key

PUZFDZFKIPUGSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C

Origin of Product

United States

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